molecular formula C12H7Cl3O B6330859 2-Chloro-5-(3,4-dichlorophenyl)phenol CAS No. 329185-42-4

2-Chloro-5-(3,4-dichlorophenyl)phenol

Cat. No.: B6330859
CAS No.: 329185-42-4
M. Wt: 273.5 g/mol
InChI Key: OWNXAWZXLJTTCQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-dichlorophenyl)phenol is a halogenated phenolic compound featuring a central phenol ring substituted with a chlorine atom at the 2-position and a 3,4-dichlorophenyl group at the 5-position. This structure combines electron-withdrawing chlorine substituents with a lipophilic aromatic system, which is a common design strategy in medicinal chemistry to enhance biological activity and metabolic stability .

Properties

IUPAC Name

2-chloro-5-(3,4-dichlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNXAWZXLJTTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611845
Record name 3',4,4'-Trichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329185-42-4
Record name 3',4,4'-Trichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,4-dichlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the electrophilic aromatic substitution reaction where phenol is treated with chlorine in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective chlorination at the desired positions on the phenol ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,4-dichlorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated phenol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to replace chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenols. Substitution reactions can lead to the formation of various substituted phenols.

Scientific Research Applications

2-Chloro-5-(3,4-dichlorophenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly for its antiseptic properties.

    Industry: It is used in the production of disinfectants, preservatives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-dichlorophenyl)phenol involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzyme activities, leading to antimicrobial effects. The molecular targets include membrane proteins and enzymes involved in cellular metabolism. The pathways affected by the compound are primarily those related to cell wall synthesis and energy production.

Comparison with Similar Compounds

Key Data Tables

Table 2: Physicochemical Properties of Halogenated Phenols

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Effects
2-Chloro-5-(3,4-dichlorophenyl)phenol C₁₂H₇Cl₃O 294.0 (calculated) High lipophilicity, dual EWG
3-Chloro-5-(2,4-difluorophenyl)phenol C₁₂H₇ClF₂O 240.63 Enhanced polarity, metabolic stability
2-Chloro-5-(trifluoromethyl)phenol C₇H₄ClF₃O 204.56 High acidity, reduced solubility

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